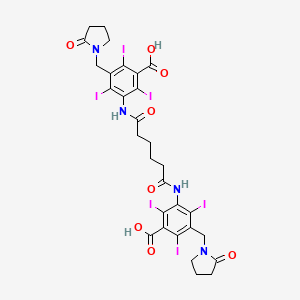
6-Isopropyl-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropyl-2-cyclohexen-1-one is an organic compound that belongs to the class of cycloalkenes. It is characterized by a cyclohexene ring with an isopropyl group and a ketone functional group. This compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for the preparation of 6-Isopropyl-2-cyclohexen-1-one. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrially, this compound can be produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-Isopropyl-2-cyclohexen-1-one undergoes various types of chemical reactions, including:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Michael Reactions: These reactions involve the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Robinson Annulations: This reaction forms a six-membered ring by combining a ketone and an α,β-unsaturated carbonyl compound.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper reagents, enolates, and silyl enol ethers . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include various substituted cyclohexenones and cyclohexanones, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
6-Isopropyl-2-cyclohexen-1-one has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Isopropyl-2-cyclohexen-1-one involves its reactivity as an electrophile. The compound readily undergoes nucleophilic addition reactions, where nucleophiles attack the β-carbon of the enone system . This reactivity is facilitated by the electron-withdrawing nature of the ketone group, which makes the β-carbon more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: Similar in structure but lacks the isopropyl group.
2-Cyclohexen-1-one: Another similar compound with a simpler structure.
3-Methyl-6-isopropyl-2-cyclohexen-1-one: A closely related compound with an additional methyl group.
Uniqueness
6-Isopropyl-2-cyclohexen-1-one is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in organic synthesis and enhances its reactivity in various chemical reactions .
Propiedades
Número CAS |
43209-90-1 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
6-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7(2)8-5-3-4-6-9(8)10/h4,6-8H,3,5H2,1-2H3 |
Clave InChI |
RDSYFWVRUCJTON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


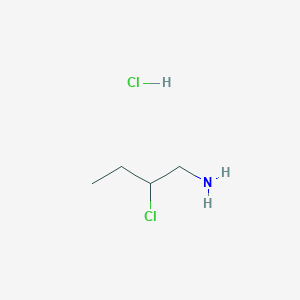
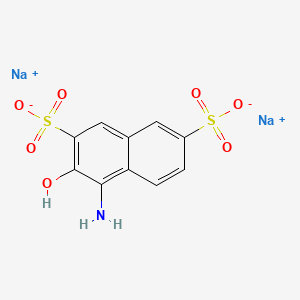
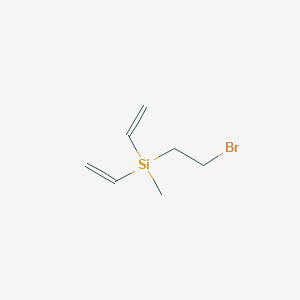

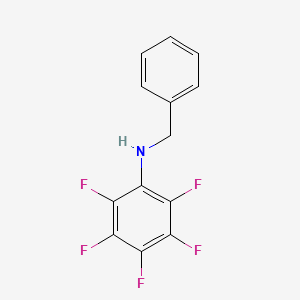
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
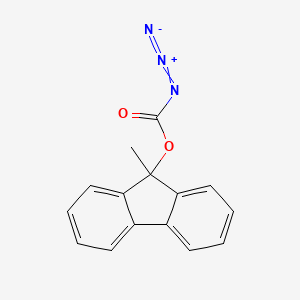
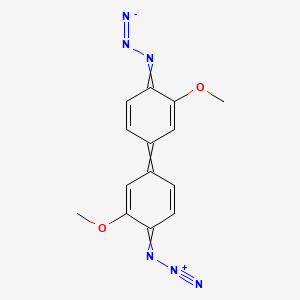
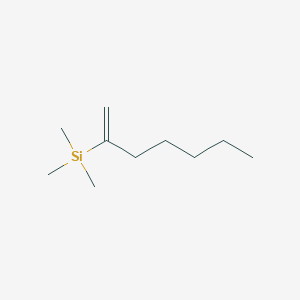

![2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]-](/img/structure/B14671290.png)
![2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid](/img/structure/B14671292.png)
